1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a carboxylic acid group (-COOH), an amine group (-NH2), and a methoxy group (-OCH3). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of complex organic compounds .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the amine group could act as a nucleophile in substitution reactions, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility in different solvents, and stability under various conditions .Scientific Research Applications
Electrochemical Behavior in Protic Medium
Research on unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines, which share a core structural resemblance to the query compound, has explored their electrochemical behavior in hydroalcoholic media. These studies reveal that the electrochemical reduction and oxidation of such compounds can lead to different products depending on the medium's acidity or basicity, showcasing their potential in synthetic chemistry and electrochemical applications (David et al., 1995).
Organic Synthesis and Antibacterial Activity
Another study on related dihydropyridine derivatives has demonstrated their synthesis and antibacterial activity, highlighting the chemical versatility and potential pharmacological uses of these compounds. The structure-activity relationships (SAR) of these molecules provide insights into designing new antibacterial agents (Egawa et al., 1984).
Synthesis of Pyranopyrazoles
The synthesis of pyranopyrazoles using related chemical structures as organocatalysts has been reported, indicating the use of such compounds in facilitating green chemistry approaches. This research underscores the utility of dihydropyridine derivatives in catalyzing the formation of complex organic molecules under environmentally friendly conditions (Zolfigol et al., 2013).
Catalytic Applications
Research into sulfonated Schiff base copper(II) complexes, derived from similar chemical backbones, has shown their efficacy as catalysts in alcohol oxidation. These studies contribute to our understanding of how modifications to the dihydropyridine core can impact catalytic activity and selectivity, offering potential pathways for the development of new catalysts (Hazra et al., 2015).
Fluorescent Labeling Reagents
Finally, the development of novel fluorophores based on the oxidation products of related structures demonstrates the potential of dihydropyridine derivatives in biomedical analysis. These compounds, due to their strong fluorescence across a wide pH range, can be used as fluorescent labeling reagents, expanding the toolkit available for research in life sciences (Hirano et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-3-5-13(23-2)12(7-10)17-14(19)9-18-8-11(16(21)22)4-6-15(18)20/h3-8H,9H2,1-2H3,(H,17,19)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWPDGNUNDCMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
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